molecular formula C13H18O3 B2774672 4-(2,3,5-Trimethylphenoxy)butanoic acid CAS No. 124392-59-2

4-(2,3,5-Trimethylphenoxy)butanoic acid

Cat. No. B2774672
CAS RN: 124392-59-2
M. Wt: 222.284
InChI Key: YFZBCHZZTFQGKH-UHFFFAOYSA-N
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Description

“4-(2,3,5-Trimethylphenoxy)butanoic acid” is a chemical compound with the molecular formula C13H18O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-(2,3,5-Trimethylphenoxy)butanoic acid” consists of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 222.28 .

properties

IUPAC Name

4-(2,3,5-trimethylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-7-10(2)11(3)12(8-9)16-6-4-5-13(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZBCHZZTFQGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3,5-Trimethylphenoxy)butanoic acid

Synthesis routes and methods

Procedure details

A mixture of 4-(2,3,5-trimethylphenoxy)butyrate (9.09 g), 1N NaOH (58 ml), and EtOH (80 ml) was stirred at room temperature overnight. The reaction mixture was poured into a mixture of Et2O and water. The separated water phase was washed with Et2O, and was acidified by 6N HCl. After extraction by AcOEt, the AcOEt was washed with water and brine, and dried over MgSO4, and then evaporated. The resulting precipitate was collected by filtration, and dried to give 4-(2,3,5-trimethylphenoxy)butyric acid (4.91 g).
Name
4-(2,3,5-trimethylphenoxy)butyrate
Quantity
9.09 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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